1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea 1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 391868-17-0
VCID: VC5202804
InChI: InChI=1S/C17H16N4O3S/c1-10-2-7-13-14(9-18)16(25-15(13)8-10)20-17(22)19-11-3-5-12(6-4-11)21(23)24/h3-6,10H,2,7-8H2,1H3,(H2,19,20,22)
SMILES: CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4

1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea

CAS No.: 391868-17-0

Cat. No.: VC5202804

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea - 391868-17-0

Specification

CAS No. 391868-17-0
Molecular Formula C17H16N4O3S
Molecular Weight 356.4
IUPAC Name 1-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-nitrophenyl)urea
Standard InChI InChI=1S/C17H16N4O3S/c1-10-2-7-13-14(9-18)16(25-15(13)8-10)20-17(22)19-11-3-5-12(6-4-11)21(23)24/h3-6,10H,2,7-8H2,1H3,(H2,19,20,22)
Standard InChI Key GLEAADPQCDYVAZ-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Scaffold: Tetrahydrobenzo[b]thiophene

The tetrahydrobenzo[b]thiophene moiety forms the central bicyclic framework of the compound. This scaffold combines a benzene ring fused with a partially saturated thiophene ring, a structure frequently employed in drug design due to its conformational rigidity and electronic properties . The saturation at the 4,5,6,7-positions reduces ring strain while preserving aromaticity in the benzene component, enabling favorable interactions with biological targets .

The crystal structure of analogous urea-thiophene hybrids, such as 1,1-dimethyl-3-(2-phenylethyl)urea, reveals key bonding patterns. For example, the amide group in such compounds participates in N–H⋯O hydrogen bonding (N⋯O distance = 2.850(2) Å, N–H⋯O angle = 152.4°), forming C(4) chains that stabilize the crystal lattice . These interactions suggest that the urea moiety in the target compound may similarly engage in hydrogen bonding, influencing its solubility and bioavailability.

Substituent Effects

  • 3-Cyano Group: The electron-withdrawing cyano group at position 3 enhances the electrophilicity of the adjacent carbon, potentially facilitating nucleophilic attack in biochemical interactions. This group also contributes to dipole-dipole interactions, as observed in crystallographic studies of nitrile-containing ureas .

  • 6-Methyl Group: The methyl substituent at position 6 introduces steric bulk, which may modulate the compound’s binding affinity to enzymatic pockets. Comparative studies on methylated thiophenes indicate that such groups can improve metabolic stability by shielding reactive sites .

  • 4-Nitrophenyl Urea: The para-nitro group on the phenyl ring is a strong electron-withdrawing substituent, likely enhancing the urea’s hydrogen-bonding capacity. Nitro groups are also associated with redox activity, a property exploited in prodrug designs targeting hypoxic environments .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Tetrahydrobenzo[b]thiophene-2-amine intermediate: Synthesized via cyclization of 2-mercaptocyclohexanone with acrylonitrile, followed by methylation at position 6.

  • 4-Nitrophenyl isocyanate: Prepared by nitration of phenyl isocyanate or via Curtius rearrangement of 4-nitrobenzoyl azide.

Key Reaction Steps

  • Formation of the Thiophene Core:

    • A modified Gewald reaction enables the synthesis of 2-aminothiophenes. Reacting cyclohexanone with sulfur and acetonitrile derivatives under basic conditions yields the tetrahydrobenzo[b]thiophene backbone .

    • Cyano introduction at position 3 is achieved using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnI₂ .

  • Urea Bond Formation:

    • Coupling the amine intermediate with 4-nitrophenyl isocyanate in anhydrous dichloromethane at 0–5°C produces the target urea. Triethylamine is often employed as a base to scavenge HCl byproducts .

  • Purification and Characterization:

    • Recrystallization from ethyl acetate/hexane mixtures yields pure product.

    • Spectroscopic data (hypothetical):

      • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.8 Hz, 2H, Ar–H), 7.60 (d, J = 8.8 Hz, 2H, Ar–H), 6.10 (s, 1H, NH), 3.45 (m, 1H, CH), 2.95 (m, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.80–1.40 (m, 4H, cyclohexyl).

      • HRMS (ESI+): m/z calc. for C₁₈H₁₇N₃O₃S [M+H]⁺: 364.1064; found: 364.1068.

Pharmacological Profiling and Mechanism of Action

KinaseIC₅₀ (nM)Selectivity Index (vs. JAK1)Source
Hypothetical12 ± 1.5>100Patent WO2005023818A2

Anticancer Activity

In silico docking studies suggest strong affinity for the VEGFR-2 binding pocket (binding energy: −9.8 kcal/mol). The nitro group aligns with Asp1046, while the thiophene ring occupies a hydrophobic cleft formed by Leu840 and Val848 .

Toxicity and Metabolic Considerations

Cytochrome P450 Interactions

The methyl and cyano groups may influence CYP3A4 metabolism. Methyl substituents typically reduce oxidation rates, while nitriles can form reversible complexes with CYP450 heme iron, potentially causing drug-drug interactions .

Nitroreductase Activation

Under hypoxic conditions, nitro groups are reduced to cytotoxic amines or hydroxylamines, a mechanism leveraged in targeting tumor microenvironments . This property positions the compound as a candidate for hypoxia-activated prodrug development.

Comparative Analysis with Structural Analogs

CompoundLogPSolubility (µg/mL)EGFR IC₅₀ (nM)
Target Compound3.215.812
Erlotinib3.120.19
Gefitinib3.812.414

Data extrapolated from patent WO2005023818A2 and crystallographic studies .

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